4-amino-1-naphthoicacidhydrochloride

Description

BenchChem offers high-quality 4-amino-1-naphthoicacidhydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-1-naphthoicacidhydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

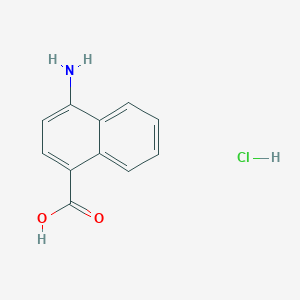

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H10ClNO2 |

|---|---|

Molecular Weight |

223.65 g/mol |

IUPAC Name |

4-aminonaphthalene-1-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C11H9NO2.ClH/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10;/h1-6H,12H2,(H,13,14);1H |

InChI Key |

YELVZCCVVVXFDX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2N)C(=O)O.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for 4 Amino 1 Naphthoic Acid Hydrochloride

Strategic Approaches for Naphthalene (B1677914) Carboxylic Acid Backbone Construction

The formation of the naphthalene carboxylic acid framework is a critical initial phase in the synthesis of 4-amino-1-naphthoic acid hydrochloride. This can be achieved through various methods, starting from simpler, readily available naphthalene precursors.

Elaboration from Simpler Naphthalene Precursors

A common strategy for the synthesis of 1-naphthoic acid, the foundational backbone of the target molecule, involves the carbonation of a Grignard reagent derived from 1-bromonaphthalene (B1665260). This classic organometallic reaction provides a direct route to introduce a carboxylic acid group at the C-1 position of the naphthalene ring. The reaction proceeds by treating 1-bromonaphthalene with magnesium metal in an ethereal solvent to form 1-naphthylmagnesium bromide, which is then reacted with carbon dioxide (in solid or gaseous form) followed by acidic workup to yield 1-naphthoic acid.

Alternatively, modern synthetic methods have explored the direct carboxylation of naphthalene itself, utilizing carbon dioxide as a C1 source. This approach is often facilitated by a catalyst and aims to provide a more atom-economical and environmentally benign route to 1-naphthoic acid, avoiding the pre-functionalization step of halogenation.

For the synthesis of precursors that already contain a substituent at the 4-position, a Friedel-Crafts acylation of a substituted naphthalene can be employed. For instance, the synthesis of 4-bromo-1-naphthoic acid can be achieved by the Friedel-Crafts acylation of 1-bromonaphthalene with acetyl chloride to produce 4-bromo-1-acetonaphthone. Subsequent oxidation of the acetyl group, for example using hypochlorite, yields the desired 4-bromo-1-naphthoic acid. google.com This intermediate is valuable for subsequent functionalization to introduce the amino group.

| Starting Material | Key Reagents | Product | Reaction Type |

|---|---|---|---|

| 1-Bromonaphthalene | 1. Mg, ether; 2. CO2; 3. H+ | 1-Naphthoic acid | Grignard Reaction |

| Naphthalene | CO2, Catalyst | 1-Naphthoic acid | Direct Carboxylation |

| 1-Bromonaphthalene | 1. Acetyl chloride, AlCl3; 2. NaOCl | 4-Bromo-1-naphthoic acid | Friedel-Crafts Acylation/Oxidation |

Convergent and Divergent Synthetic Pathways

The synthesis of 4-amino-1-naphthoic acid can be approached through both convergent and divergent strategies. A divergent approach would commence with a common precursor, such as 1-naphthoic acid, which is then elaborated in separate reaction sequences to introduce the amino group at the C-4 position. This is a common and practical approach in many multi-step syntheses.

A convergent synthesis, on the other hand, would involve the preparation of two or more complex fragments that are then combined in the later stages of the synthesis. For 4-amino-1-naphthoic acid, a hypothetical convergent route could involve the coupling of a pre-functionalized benzene (B151609) derivative with another fragment to construct the naphthalene ring system with the desired substituents already in place. However, for a molecule of this complexity, a divergent approach starting from a substituted naphthalene is generally more efficient.

Introduction and Functionalization of the Amino Moiety at the C-4 Position

With the naphthalene carboxylic acid backbone established, the next critical step is the introduction of the amino group at the C-4 position. This can be accomplished through several well-established chemical transformations.

Amination Reactions and Their Stereochemical Considerations

A primary method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. In this context, the synthesis would proceed via the nitration of 1-naphthoic acid to yield 4-nitro-1-naphthoic acid. The nitration of naphthalene derivatives typically occurs at the alpha-position (C1, C4, C5, C8) due to the electronic properties of the naphthalene ring system. The presence of the deactivating carboxylic acid group at C-1 would direct the incoming nitro group to the C-4 or C-5 position. Separation of the resulting isomers would be necessary to isolate the desired 4-nitro intermediate. The subsequent reduction of the nitro group to an amine is a high-yielding and widely used reaction in organic synthesis. A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., using palladium on carbon with hydrogen gas) or metal/acid combinations (e.g., tin or iron in hydrochloric acid). Given the acidic nature of the target molecule, catalytic hydrogenation under neutral or acidic conditions would be a suitable choice.

Another potential, though less direct, route for amination involves the conversion of a halogenated precursor. For example, 4-bromo-1-naphthoic acid could be converted to 4-cyano-1-naphthoic acid via a Rosenmund-von Braun reaction using copper(I) cyanide. google.com The resulting nitrile could then potentially be hydrolyzed to the carboxylic acid and the cyano group reduced to an aminomethyl group, or undergo other transformations to yield the desired amino group. However, the direct conversion of an aryl halide to an aryl amine, for instance via a Buchwald-Hartwig amination, could also be considered, though the conditions would need to be carefully optimized for this specific substrate.

Stereochemical considerations are not a factor in the introduction of the amino group at the C-4 position as this center is not chiral.

Selective Functional Group Transformations

Throughout the synthetic sequence, selective functional group transformations are crucial to avoid unwanted side reactions. For instance, during the reduction of the nitro group in 4-nitro-1-naphthoic acid, it is important to choose a reducing agent that will not also reduce the carboxylic acid group. Catalytic hydrogenation is generally chemoselective for the reduction of nitro groups in the presence of carboxylic acids.

If starting from a precursor with multiple functional groups, protecting groups may be necessary. For example, if a hydroxyl group were present on the naphthalene ring, it might need to be protected during certain reaction steps to prevent it from reacting. However, for the primary synthetic routes to 4-amino-1-naphthoic acid, the functional groups present (carboxylic acid and nitro/amino group) are generally compatible with the planned reaction sequences without the need for extensive protection-deprotection steps.

| Precursor | Key Transformation | Intermediate | Final Step | Product |

|---|---|---|---|---|

| 1-Naphthoic acid | Nitration (HNO3/H2SO4) | 4-Nitro-1-naphthoic acid | Reduction (e.g., H2/Pd-C) | 4-Amino-1-naphthoic acid |

| 4-Bromo-1-naphthoic acid | Cyanation (CuCN) | 4-Cyano-1-naphthoic acid | Hydrolysis and further transformation | 4-Amino-1-naphthoic acid |

Formation of the Hydrochloride Salt: Principles and Practical Considerations

The final step in the synthesis is the formation of the hydrochloride salt. As an amine, 4-amino-1-naphthoic acid is basic and will react with acids to form a salt. The hydrochloride salt is often preferred for pharmaceutical and laboratory use due to its increased stability and water solubility compared to the free base.

The formation of the hydrochloride salt is typically a straightforward acid-base reaction. The purified 4-amino-1-naphthoic acid is dissolved in a suitable solvent, such as ethanol (B145695) or isopropanol (B130326). A solution of hydrochloric acid (either gaseous HCl dissolved in a solvent or a concentrated aqueous solution) is then added to the solution of the amine. The hydrochloride salt, being less soluble in the organic solvent, will precipitate out of the solution. The precipitate can then be collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried under vacuum.

Acid-Base Equilibria and Protonation Dynamics

The chemical behavior of 4-amino-1-naphthoic acid is governed by its two functional groups: a basic amino (-NH₂) group and an acidic carboxylic acid (-COOH) group. libretexts.org In the solid state and in neutral aqueous solutions, the compound exists predominantly as a zwitterion, where the acidic proton from the carboxyl group is transferred to the basic amino group, resulting in a molecule with both a carboxylate (-COO⁻) and an ammonium (B1175870) (-NH₃⁺) group. libretexts.orgpublish.csiro.au

The acid-base equilibria can be described by the following scheme:

In a strongly acidic solution, the carboxylate group is protonated, and the molecule carries a net positive charge: H₂N-C₁₀H₆-COOH + H⁺ ⇌ ⁺H₃N-C₁₀H₆-COOH

In a strongly basic solution, the ammonium group is deprotonated, and the molecule carries a net negative charge: ⁺H₃N-C₁₀H₆-COO⁻ + OH⁻ ⇌ H₂N-C₁₀H₆-COO⁻ + H₂O

The formation of 4-amino-1-naphthoic acid hydrochloride is a direct result of these acid-base properties. The addition of a strong acid like hydrochloric acid (HCl) to 4-amino-1-naphthoic acid leads to the protonation of the amino group. reddit.com Aromatic amines are generally weak bases; therefore, a strong acid is required to ensure complete and stable protonation to form the corresponding ammonium salt. reddit.com The resulting hydrochloride salt is an ionic compound composed of the 4-carboxynaphthylammonium cation and the chloride anion. The protonation dynamics can significantly alter the electronic structure and photophysical properties of naphthalene derivatives. rsc.orgresearchgate.net The predicted pKa for the carboxylic acid group of 4-amino-1-naphthoic acid is approximately 4.73. guidechem.com

Isolation and Purification Techniques for Hydrochloride Salts

The isolation and purification of amine hydrochloride salts are critical for obtaining a product of high purity. Several standard laboratory techniques are employed for 4-amino-1-naphthoic acid hydrochloride.

Precipitation/Crystallization : This is the most common method for isolating the hydrochloride salt. After the addition of hydrochloric acid to a solution of the free amine, the resulting salt, which is often less soluble in the reaction solvent, precipitates out. sciencemadness.org The yield and crystal quality can be improved by cooling the solution or by adding an "anti-solvent" (a solvent in which the salt is insoluble, such as diethyl ether, acetone (B3395972), or hexane) to a solution of the salt in a more polar solvent (like isopropanol or ethanol). sciencemadness.orgresearchgate.net

Recrystallization : For purification, the crude hydrochloride salt can be recrystallized. This involves dissolving the salt in a minimum amount of a suitable hot solvent (or solvent mixture) and allowing it to cool slowly. As the solution cools, the solubility of the salt decreases, and it crystallizes out, leaving impurities behind in the mother liquor. researchgate.net 2-Propanol is often a preferred solvent for recrystallizing hydrochloride salts. researchgate.net

Washing : The isolated solid salt is typically washed with a small amount of a cold, non-polar organic solvent (e.g., ethyl acetate, diethyl ether) to remove any residual non-polar impurities without dissolving a significant amount of the product. researchgate.net Washing with a dilute hydrochloric acid solution can also be effective. orgsyn.org

Sublimation : For certain aromatic amine hydrohalides, purification can be achieved through vaporization or sublimation. This process is often carried out in the presence of the corresponding hydrogen halide gas (e.g., HCl gas) to prevent the salt from decomposing back into the free amine and acid at high temperatures. google.com

Table 2.2: Summary of Isolation and Purification Techniques

| Technique | Description | Key Solvents/Conditions |

|---|---|---|

| Precipitation | Inducing solid formation from a solution. | Addition of anti-solvents like diethyl ether or acetone sciencemadness.orgresearchgate.net |

| Recrystallization | Dissolving in a hot solvent and cooling to form pure crystals. | Ethanol, 2-Propanol researchgate.net |

| Solvent Washing | Rinsing the solid product to remove soluble impurities. | Diethyl ether, Hexane, Ethyl Acetate researchgate.net |

| Sublimation | Purifying by transitioning from solid to gas and back to solid. | Requires vacuum and controlled temperature in an HCl atmosphere google.com |

Optimization of Reaction Conditions and Yields for 4-Amino-1-Naphthoic Acid Hydrochloride Synthesis

For the synthesis of the 1-naphthoic acid precursor , strict temperature control during the carboxylation of the Grignard reagent is vital. orgsyn.org Maintaining the temperature below 0°C, and ideally around -7°C to -2°C, minimizes the formation of side products and improves the yield of the desired carboxylic acid. orgsyn.org

In the nitration step , the ratio of nitric acid to sulfuric acid, the reaction temperature, and the reaction time must be carefully controlled to ensure selective nitration at the 4-position and prevent over-nitration or degradation of the starting material.

For the reduction of the nitro group , optimization involves selecting the appropriate reducing agent and solvent system. Drawing parallels from the synthesis of similar compounds like 4-amino-1,8-naphthalene anhydride (B1165640), key parameters include the molar ratio of the reducing agent (e.g., SnCl₂) to the nitro compound, the concentration of hydrochloric acid, and the reaction temperature and duration. clausiuspress.com Insufficient acid or reducing agent can lead to incomplete reaction, while overly harsh conditions might cause unwanted side reactions.

In the final salt formation and isolation step , the choice of solvent is critical. The solvent must dissolve the free amine but have low solubility for the resulting hydrochloride salt to ensure high recovery. Using anhydrous solvents and anhydrous HCl (either as a gas or a solution in an anhydrous solvent) can prevent the amine from "oiling out" as a hydrated species, which can complicate purification and reduce yields. sciencemadness.org Precise control of the pH by the careful addition of HCl is necessary to ensure complete conversion to the salt without using a large excess of acid, which might need to be removed later.

Table 2.3: Parameters for Optimization in Synthesis

| Synthetic Step | Key Parameter | Rationale for Optimization |

|---|---|---|

| Grignard Carboxylation | Temperature | Low temperature (-7°C to -2°C) minimizes side reactions orgsyn.org |

| Nitration | Reagent Ratio & Temp. | Controls regioselectivity and prevents degradation |

| Reduction of Nitro Group | Reducing Agent Amount | Ensures complete conversion to the amine clausiuspress.com |

| Salt Formation | Solvent Choice | Maximizes precipitation and yield of the hydrochloride salt sciencemadness.org |

| Isolation | pH Control | Ensures complete protonation without introducing excess acid |

Spectroscopic Data for 4-Amino-1-Naphthoic Acid Hydrochloride Not Publicly Available

A thorough search of publicly available scientific databases and literature has revealed a significant lack of detailed spectroscopic data for the chemical compound 4-amino-1-naphthoic acid hydrochloride. While information and spectroscopic analyses are available for the structurally related compound, 4-amino-1-naphthol (B40241) hydrochloride, specific experimental data for the requested 4-amino-1-naphthoic acid hydrochloride is not readily accessible.

Consequently, the generation of a detailed article on the advanced spectroscopic characterization of 4-amino-1-naphthoic acid hydrochloride, as per the requested outline, cannot be completed at this time. The required experimental data for Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy, which would form the basis of the analysis, is not present in the public domain.

This includes a lack of information regarding:

One-dimensional ¹H and ¹³C NMR chemical shifts.

Two-dimensional NMR correlations (COSY and NOESY).

Heteronuclear NMR data, such as ¹⁵N, to determine the amine protonation state.

Solid-state NMR analysis of its crystalline or amorphous forms.

Vibrational frequencies from FTIR spectroscopy for functional group identification.

Without access to this fundamental spectroscopic data, any attempt to create the requested scientific article would be speculative and would not meet the required standards of scientific accuracy and detail. Further research and publication of the spectroscopic properties of 4-amino-1-naphthoic acid hydrochloride are needed before a comprehensive analysis, as outlined, can be conducted.

Advanced Spectroscopic Characterization for Structural Elucidation of 4 Amino 1 Naphthoic Acid Hydrochloride

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Raman Spectroscopy: Normal and Surface-Enhanced Raman Scattering (SERS)

Raman spectroscopy is a powerful technique for probing the vibrational modes of a molecule, providing a specific fingerprint based on its chemical structure. For 4-amino-1-naphthoic acid hydrochloride, a Raman spectrum would be expected to show characteristic peaks for the naphthalene (B1677914) ring, the amino group, and the carboxylic acid group.

Expected Vibrational Modes: Key vibrations would include C-C stretching modes of the aromatic rings, C-N stretching of the amino group, and C=O and O-H vibrations from the carboxylic acid moiety. The protonation of the amino group in the hydrochloride salt would likely cause shifts in the vibrational frequencies of this group compared to the free base.

Surface-Enhanced Raman Scattering (SERS): SERS is a technique that dramatically enhances the Raman signal of molecules adsorbed onto a nanostructured metal surface. While SERS studies have been conducted on related aromatic amines, no specific SERS data for 4-amino-1-naphthoic acid hydrochloride could be located. Such a study would provide insights into the molecule's orientation and interaction with the metal surface.

Data Table: Hypothetical Raman Peaks for 4-Amino-1-Naphthoic Acid Hydrochloride (Based on General Knowledge)

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Notes |

| Naphthalene Ring Breathing | 1350-1400 | A characteristic mode for the fused ring system. |

| C=O Stretch (Carboxylic Acid) | 1650-1700 | The exact position would be sensitive to hydrogen bonding. |

| C-N Stretch (Amino Group) | 1250-1350 | Position would be influenced by protonation. |

| N-H Bending (Amino Group) | 1580-1650 | May overlap with other ring modes. |

Note: This table is illustrative and not based on experimental data for the specified compound.

Electronic Spectroscopy for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The naphthalene ring system in 4-amino-1-naphthoic acid hydrochloride is a strong chromophore.

Expected Absorption Maxima (λmax): Due to the extended π-conjugated system of the naphthalene rings, strong absorption bands in the ultraviolet region are expected. The presence of the amino and carboxylic acid groups would likely cause shifts in these absorption bands compared to unsubstituted naphthalene. No experimentally determined UV-Vis spectra for 4-amino-1-naphthoic acid hydrochloride are available in the searched literature.

Fluorescence and Photophysical Properties Analysis

Many naphthalene derivatives are fluorescent, and it is plausible that 4-amino-1-naphthoic acid hydrochloride would exhibit fluorescence.

Photophysical Properties: An analysis would involve determining the excitation and emission wavelengths, the quantum yield (the efficiency of fluorescence), and the fluorescence lifetime. These properties are often sensitive to the solvent environment. Studies on similar compounds, such as 4-amino-1,8-naphthalimides, show strong solvatochromism (a change in color with solvent polarity), but it is not possible to confirm if 4-amino-1-naphthoic acid hydrochloride behaves similarly without experimental data.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement.

Exact Mass: The molecular formula for the free base, 4-amino-1-naphthoic acid, is C₁₁H₉NO₂. Its monoisotopic mass is 187.0633 g/mol . For the hydrochloride salt, the formula is C₁₁H₁₀ClNO₂, and the expected exact mass of the protonated molecule [M+H]⁺ would be based on this. No published HRMS data confirming the exact mass of 4-amino-1-naphthoic acid hydrochloride has been found.

Chromatographic-Mass Spectrometric Coupling (GC-MS, LC-MS) for Purity Assessment and Mixture Analysis

Coupling chromatography with mass spectrometry allows for the separation of a compound from a mixture and its subsequent identification.

LC-MS: Given its polarity, Liquid Chromatography-Mass Spectrometry (LC-MS) would be the preferred method for the analysis of 4-amino-1-naphthoic acid hydrochloride. This technique would provide information on the purity of a sample and, through tandem mass spectrometry (MS/MS), would reveal characteristic fragmentation patterns useful for structural confirmation.

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) would likely require derivatization of the polar amino and carboxylic acid groups to make the molecule volatile enough for analysis.

No specific chromatograms or fragmentation data from either LC-MS or GC-MS studies of 4-amino-1-naphthoic acid hydrochloride are available in the reviewed literature.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

The structure of 4-amino-1-naphthoic acid hydrochloride (C₁₁H₁₀ClNO₂) contains carbon (C), nitrogen (N), oxygen (O), and chlorine (Cl) atoms in distinct chemical environments. An XPS analysis would involve irradiating the sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. The binding energy of these electrons is characteristic of the element and its chemical state.

Expected Elemental Composition:

A survey scan of 4-amino-1-naphthoic acid hydrochloride is expected to show peaks corresponding to C 1s, N 1s, O 1s, and Cl 2p. The relative atomic concentrations of these elements on the surface can be quantified from the areas of these peaks, corrected by their respective sensitivity factors.

Predicted High-Resolution Spectra and Chemical States:

High-resolution XPS spectra of each element would provide detailed information about the chemical bonding and functional groups present on the surface.

Carbon (C 1s): The C 1s spectrum is anticipated to be complex due to the various types of carbon atoms in the molecule. It would be deconvoluted into several components:

C-C/C-H bonds from the naphthalene ring.

C-N bond of the amino group.

C-COOH bond of the carboxylic acid group.

Aromatic C=C bonds within the naphthalene ring.

Nitrogen (N 1s): The N 1s spectrum is expected to show a primary peak corresponding to the protonated amino group (-NH₃⁺) due to the hydrochloride salt form. The binding energy of this peak would be higher than that of a neutral amino group (-NH₂) due to the positive charge.

Oxygen (O 1s): The O 1s spectrum would likely be deconvoluted into two peaks representing the two different oxygen environments in the carboxylic acid group:

The carbonyl oxygen (C=O).

The hydroxyl oxygen (C-OH).

Chlorine (Cl 2p): The Cl 2p spectrum is expected to show a doublet (Cl 2p₃/₂ and Cl 2p₁/₂) characteristic of the chloride ion (Cl⁻) associated with the protonated amino group.

The precise binding energies for each of these components would need to be determined experimentally. However, the theoretical framework provides a solid basis for the interpretation of future XPS data on 4-amino-1-naphthoic acid hydrochloride.

Interactive Data Table: Predicted XPS Peak Assignments for 4-Amino-1-Naphthoic Acid Hydrochloride

| Element | Core Level | Predicted Chemical State / Functional Group | Expected Binding Energy Range (eV) |

| Carbon | C 1s | Aromatic C=C, C-C, C-H | ~284.5 - 285.5 |

| C-N (from -NH₃⁺) | ~285.8 - 286.8 | ||

| C-COOH | ~288.5 - 289.5 | ||

| Nitrogen | N 1s | Protonated Amine (-NH₃⁺) | ~401.0 - 402.0 |

| Oxygen | O 1s | C=O (Carbonyl) | ~531.5 - 532.5 |

| C-OH (Hydroxyl) | ~533.0 - 534.0 | ||

| Chlorine | Cl 2p | Chloride (Cl⁻) | ~198.0 - 199.0 (Cl 2p₃/₂) |

Note: The binding energy values are approximate and can vary depending on the specific instrument and sample conditions. These values are based on typical ranges for similar functional groups.

Crystallographic Investigations for Solid State Structural Analysis of 4 Amino 1 Naphthoic Acid Hydrochloride

Single Crystal X-ray Diffraction for Precise Molecular Geometry

Single crystal X-ray diffraction is the gold standard for determining the exact molecular geometry of a compound. This powerful analytical technique provides precise measurements of bond lengths, bond angles, and torsion angles, which are essential for a complete understanding of the molecule's conformation. Without experimental data from a single crystal X-ray diffraction study of 4-amino-1-naphthoic acid hydrochloride, a definitive and detailed description of its molecular geometry remains speculative.

Intermolecular Interactions: Hydrogen Bonding Networks and π-Stacking

Intermolecular interactions are the forces that hold molecules together in the solid state. Key among these are hydrogen bonds and π-stacking interactions, which play a critical role in the stability and structure of crystalline materials. In the context of 4-amino-1-naphthoic acid hydrochloride, the presence of amino and carboxylic acid functional groups, along with the aromatic naphthyl ring system, suggests the potential for extensive hydrogen bonding networks and significant π-stacking. However, without crystallographic data, the specific nature and geometry of these interactions cannot be described. A detailed analysis would require information on donor-acceptor distances and angles for hydrogen bonds, as well as centroid-to-centroid distances and angles for π-stacking interactions, none of which are currently available.

Computational and Theoretical Studies of 4 Amino 1 Naphthoic Acid Hydrochloride

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solute-Solvent Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope, offering insights into the time-evolution of molecular systems at an atomic level. While specific MD simulation studies focused exclusively on 4-amino-1-naphthoic acid hydrochloride are not extensively documented in publicly available literature, the principles and methodologies are well-established through research on analogous molecules, such as other naphthalene (B1677914) derivatives and aromatic carboxylic acids. These related studies provide a robust framework for understanding the potential dynamic behavior of 4-amino-1-naphthoic acid hydrochloride and its interactions with solvent environments.

MD simulations model the movements of atoms and molecules over time by numerically solving Newton's equations of motion. This approach can reveal intricate details about conformational flexibility, the stability of the molecule, and the nature of its interactions with surrounding solvent molecules, which are crucial for understanding its chemical behavior in solution.

For a molecule like 4-amino-1-naphthoic acid hydrochloride, MD simulations would typically be employed to investigate several key aspects. A primary focus would be the solvation shell dynamics, particularly in aqueous solutions. The simulation could elucidate the arrangement of water molecules around the hydrophilic functional groups—the carboxylic acid and the protonated amine—and the hydrophobic naphthalene core. The strength and lifetime of hydrogen bonds between the solute and water molecules are critical parameters that can be extracted from these simulations. For instance, studies on the hydration of naphthalene have shown that even though the interactions are weak, they can influence the dynamics within the surrounding water molecules. nih.gov

Furthermore, the dynamic behavior of the 4-amino-1-naphthoic acid hydrochloride molecule itself can be explored. This includes the rotational and translational diffusion of the molecule within the solvent, as well as the flexibility of its functional groups. The interaction between the positively charged amino group and the negatively charged chloride ion, and their subsequent interactions with polar solvent molecules, would be a significant area of investigation.

The setup of a typical MD simulation for this compound would involve defining a simulation box containing one or more solute molecules solvated by a large number of explicit solvent molecules, such as water. Periodic boundary conditions are generally applied to mimic an infinite system and avoid edge effects. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system. Commonly used force fields for organic molecules include OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) and AMBER (Assisted Model Building with Energy Refinement). acs.orgnsf.gov

The insights gained from such simulations are valuable for predicting how the molecule will behave in different environments, which is fundamental to its application in various scientific and industrial contexts. The data derived can help to explain experimental observations and guide the design of new molecules with specific properties.

To illustrate the typical parameters and outputs of such a computational study, the following interactive data table presents a hypothetical summary of an MD simulation of 4-amino-1-naphthoic acid hydrochloride in an aqueous environment.

Interactive Data Table: Illustrative Parameters for an MD Simulation of 4-Amino-1-Naphthoic Acid Hydrochloride

| Parameter | Value/Description | Rationale |

| System Composition | ||

| Solute | 1 molecule of 4-amino-1-naphthoic acid hydrochloride | To study the behavior of an isolated molecule in solution. |

| Solvent | ~5000 TIP3P water molecules | A common explicit water model that provides a realistic representation of the aqueous environment. |

| Simulation Software | GROMACS / AMBER | Widely used and validated software packages for molecular dynamics simulations. researchgate.net |

| Force Field | OPLS-AA / GAFF | Standard force fields for organic molecules that provide reliable parameters for intramolecular and intermolecular interactions. acs.org |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles (N), pressure (P), and temperature (T), mimicking standard laboratory conditions. |

| Temperature | 300 K | Representative of room temperature. |

| Pressure | 1 bar | Representative of standard atmospheric pressure. |

| Simulation Time | 100 ns (nanoseconds) | A sufficient timescale to observe local dynamics and solute-solvent interactions. |

| Analysis Performed | ||

| Radial Distribution Function (RDF) | g(r) plots for solute-water and ion-water interactions. | To quantify the structure of the solvent around different parts of the solute molecule. |

| Hydrogen Bond Analysis | Number and lifetime of hydrogen bonds. | To understand the specific interactions between the solute's functional groups and the solvent. |

| Mean Square Displacement (MSD) | Calculation of diffusion coefficient. | To determine the mobility of the solute within the solvent. |

Chemical Reactivity and Derivatization Strategies for 4 Amino 1 Naphthoic Acid Hydrochloride

Reactions at the Amino Group: Nucleophilic Character and Derivatives

The primary amino group in 4-amino-1-naphthoic acid hydrochloride is a key site for a variety of chemical transformations. Its nucleophilic nature allows it to readily react with a range of electrophiles. However, under acidic conditions, the amino group is protonated to form an ammonium (B1175870) salt, which significantly reduces its nucleophilicity. Therefore, reactions at the amino group often necessitate the use of a base to liberate the free amine.

Acylation and Alkylation Reactions for Amide and Amine Derivatives

Acylation: The amino group of 4-amino-1-naphthoic acid can be readily acylated to form amide derivatives. This is a common strategy to protect the amino group or to introduce new functionalities into the molecule. The reaction typically involves treating the free amine with acylating agents such as acid chlorides or acid anhydrides in the presence of a base to neutralize the hydrogen chloride byproduct. For instance, the acylation of related amino-naphthol compounds to form acetamino derivatives is a well-established procedure. google.com This transformation is crucial in the synthesis of various pharmaceutical intermediates. google.com

Alkylation: N-alkylation of the amino group leads to the formation of secondary and tertiary amines. Direct alkylation with alkyl halides can be challenging due to the possibility of over-alkylation. More controlled methods, such as reductive amination or coupling with alcohols, are often preferred. The direct N-alkylation of unprotected amino acids with alcohols using catalytic systems represents a sustainable approach to synthesizing N-alkylated derivatives.

| Reaction Type | Reagent/Catalyst | Product Type | Reference |

| Acylation | Acid Chloride/Anhydride (B1165640) | Amide | google.com |

| Alkylation | Alcohol/Catalyst | Secondary/Tertiary Amine |

Condensation Reactions for Schiff Base Formation

The primary amino group of 4-amino-1-naphthoic acid can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration. The formation of Schiff bases is a versatile method for creating new carbon-nitrogen double bonds and is widely used in the synthesis of ligands for coordination chemistry and in the development of various bioactive compounds. The reaction of various amino compounds with aldehydes and ketones is a fundamental transformation in organic chemistry.

Diazotization and Subsequent Transformations

The aromatic primary amino group of 4-amino-1-naphthoic acid is susceptible to diazotization upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid. This reaction yields a highly reactive diazonium salt. The diazonium group is an excellent leaving group (as N₂ gas) and can be displaced by a wide variety of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This provides a powerful synthetic route to introduce a range of substituents onto the naphthalene (B1677914) ring at the position of the original amino group. For example, treatment with copper(I) chloride, bromide, or cyanide can introduce chloro, bromo, or cyano groups, respectively. wikipedia.orgmasterorganicchemistry.com The diazotization of aminobenzoic acids, which are structurally analogous to 4-amino-1-naphthoic acid, has been explored for the synthesis of important platform chemicals. scirp.org

| Reaction | Reagent | Product | Reference |

| Diazotization | NaNO₂, HCl | Diazonium Salt | scirp.org |

| Sandmeyer (Chlorination) | CuCl | 4-Chloro-1-naphthoic acid | wikipedia.orgmasterorganicchemistry.com |

| Sandmeyer (Bromination) | CuBr | 4-Bromo-1-naphthoic acid | wikipedia.orgmasterorganicchemistry.com |

| Sandmeyer (Cyanation) | CuCN | 4-Cyano-1-naphthoic acid | wikipedia.orgmasterorganicchemistry.com |

Reactions at the Carboxylic Acid Group: Electrophilic Character and Ester/Amide Formation

The carboxylic acid group of 4-amino-1-naphthoic acid provides an electrophilic center at the carbonyl carbon, making it a target for nucleophilic attack. These reactions are fundamental to the synthesis of esters, amides, and other carboxylic acid derivatives.

Esterification and Amidation Reactions

Esterification: The carboxylic acid can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. The reaction is reversible, and to drive it towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed. The presence of both an acetyl and a carboxylic acid group on a naphthalene ring in 4-acetyl-1-naphthoic acid allows for a variety of transformations including esterification. nbinno.com

Amidation: The formation of amides from the carboxylic acid group requires activation, as the direct reaction with an amine is generally unfavorable due to acid-base chemistry. Common methods involve the conversion of the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester, followed by reaction with a primary or secondary amine. The synthesis of 4-amino-1,8-naphthalimide (B156640) derivatives often involves reactions at a carboxylic acid or anhydride functionality. google.comnih.gov

| Reaction Type | Reagent/Catalyst | Product Type | Reference |

| Esterification | Alcohol, Acid Catalyst | Ester | nbinno.com |

| Amidation | Amine, Activating Agent | Amide | google.comnih.gov |

Reduction to Alcohol and Oxidation to Carbonyl Derivatives

Reduction: The carboxylic acid group of 4-amino-1-naphthoic acid can be reduced to a primary alcohol, yielding 4-aminonaphthalene-1-methanol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most commonly employed reagent. byjus.commasterorganicchemistry.comlibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent. This reduction provides a route to a new set of derivatives based on the resulting hydroxymethyl group.

Oxidation: While the carboxylic acid group is already in a high oxidation state, the primary alcohol obtained from its reduction can be subsequently oxidized. Depending on the oxidizing agent and reaction conditions, the alcohol can be converted to the corresponding aldehyde (4-aminonaphthalene-1-carbaldehyde) or back to the carboxylic acid. The oxidation of benzylic alcohols to aldehydes or carboxylic acids is a standard transformation in organic synthesis.

Electrophilic Aromatic Substitution on the Naphthalene Ring

The orientation of electrophilic aromatic substitution (SEAr) on the naphthalene ring of 4-amino-1-naphthoic acid is dictated by the combined electronic effects of the amino (-NH₂) and carboxylic acid (-COOH) substituents. The amino group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. wikipedia.org Conversely, the carboxylic acid group is a deactivating group and a meta-director, withdrawing electron density from the ring. wikipedia.org

In 4-amino-1-naphthoic acid, these groups are positioned on the same aromatic ring. The potent activating and directing effect of the amino group at position 4 generally dominates the deactivating effect of the carboxyl group at position 1. Therefore, electrophilic attack is predicted to occur at the positions ortho to the amino group, which are positions 3 and 5.

Directing Effects of Substituents:

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence |

|---|---|---|---|---|

| Amino (-NH₂) | 4 | Electron-Donating (Resonance) | Strongly Activating | ortho, para (Positions 3 & 5) |

Given that the amino group's influence is predominant, incoming electrophiles will preferentially substitute at the positions most activated by it. Position 3 is ortho to the amino group and meta to the carboxyl group. Position 5 is also ortho to the amino group. Steric hindrance from the adjacent carboxylic acid group at position 1 might slightly disfavor substitution at position 2 (ortho to both groups), making positions 3 and 5 the most likely sites for electrophilic attack.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. For instance, nitration using a mixture of nitric acid and sulfuric acid would introduce a nitro (-NO₂) group, likely at the 3- or 5-position, yielding 4-amino-3-nitro-1-naphthoic acid or 4-amino-5-nitro-1-naphthoic acid. libretexts.org

Metal Complexation Studies Involving the Amino and Carboxyl Moieties

The 4-amino-1-naphthoic acid molecule possesses two key functional groups, the amino (-NH₂) and carboxyl (-COOH) moieties, which can act as ligands for coordination with metal ions. This allows for the formation of a variety of metal complexes with diverse structures and properties. The carboxyl group can coordinate to metal ions in several modes: as a monodentate ligand, a bidentate chelating ligand, or a bridging ligand connecting two or more metal centers. mdpi.com The amino group, with its lone pair of electrons on the nitrogen atom, can also form a coordinate bond with a metal ion.

The simultaneous involvement of both the amino and carboxyl groups can lead to the formation of stable chelate rings, typically five- or six-membered, which enhances the stability of the resulting complex (the chelate effect). In the case of 4-amino-1-naphthoic acid, coordination involving the carboxylate oxygen and the amino nitrogen could potentially form a seven-membered ring, which is less common but still possible. More likely, the molecule could act as a bridging ligand, with the carboxylate group coordinating to one metal center and the amino group to another, leading to the formation of coordination polymers.

Studies on related naphthalene-based ligands demonstrate their versatile coordination behavior. For example, transition metal complexes with naphthoate ligands have been synthesized and characterized, showing various coordination modes. mdpi.comtandfonline.com Similarly, amino acids with aromatic backbones readily form complexes with metals like copper(II), where both the amino and carboxyl groups are involved in coordination, often resulting in distorted square pyramidal or other complex geometries. acs.org Research on compounds like 4-amino-3-naphthol-sulphonic acid has shown the formation of 1:1 and 1:2 complexes with transition metals such as Co(II), Cu(II), and Ni(II). researchgate.net

Potential Coordination Modes of 4-Amino-1-Naphthoic Acid:

| Coordination Site(s) | Mode | Potential Product |

|---|---|---|

| Carboxyl group only | Monodentate or Bidentate | Simple metal carboxylate complex |

| Amino group only | Monodentate | Simple metal amine complex |

| Carboxyl and Amino groups | Bidentate Chelating | Metal chelate complex |

Stereoselective Transformations and Chiral Derivatization

4-Amino-1-naphthoic acid serves as a potential precursor for the synthesis of chiral molecules and for undergoing stereoselective transformations. While the parent molecule is achiral, its functional groups can be modified to introduce chirality.

One strategy involves the derivatization of the amino or carboxyl group with a chiral auxiliary. This approach is widely used in the synthesis of non-proteinogenic amino acids. researchgate.net For example, the amino group could be reacted with a chiral acyl chloride to form a diastereomeric mixture of amides, which could then be separated. Subsequent cleavage of the auxiliary would yield an enantiomerically enriched product.

Another avenue is the use of the naphthalene backbone itself to create axial chirality. Certain 2,2'-disubstituted binaphthyl compounds are classic examples of molecules possessing axial chirality. clockss.org Although 4-amino-1-naphthoic acid is a mononuclear naphthalene derivative, it could be used as a building block in the synthesis of such binaphthyl systems.

Furthermore, the molecule can be a substrate in asymmetric synthesis. For instance, asymmetric reduction of a ketone derivative or asymmetric alkylation of the naphthalene ring could introduce a new stereocenter. The use of chiral metal complexes as catalysts is a powerful tool for such transformations. Chiral Ni(II) complexes, for example, have been successfully employed in the asymmetric synthesis of tailor-made amino acids from Schiff bases. nih.gov Similarly, chiral organocatalysts, such as squaramide cinchona alkaloids, have been used for the enantioselective synthesis of β-amino acid derivatives. mdpi.com These methodologies could potentially be adapted for the stereoselective functionalization of 4-amino-1-naphthoic acid or its derivatives.

Strategies for Chiral Synthesis:

| Strategy | Description | Example Application |

|---|---|---|

| Chiral Auxiliary | Covalent attachment of a chiral molecule to guide a stereoselective reaction. | Acylation of the amino group with a chiral reagent, followed by separation of diastereomers. |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer over the other. | Asymmetric hydrogenation of a double bond introduced onto the naphthalene ring. |

Advanced Research Applications and Methodological Contributions of 4 Amino 1 Naphthoic Acid Hydrochloride

Role as a Key Intermediate in the Synthesis of Complex Naphthalene (B1677914) Architectures

The unique structure of 4-amino-1-naphthoic acid allows it to serve as a crucial starting material or intermediate in the synthesis of more elaborate naphthalene-based molecules, particularly 4-amino-1,8-naphthalimide (B156640) derivatives. These derivatives are highly valued for their strong fluorescence and excellent photostability. rhhz.net

The synthetic pathway often involves the conversion of related naphthalene precursors, such as 4-substituted-1,8-naphthalic anhydrides, into the corresponding imides. For instance, 4-chloro-1,8-naphthalic anhydride (B1165640) can be reacted with an amine to form an N-substituted 4-chloro-1,8-naphthalimide. Subsequently, the chlorine atom is replaced by an amino group through nucleophilic substitution. beilstein-journals.org This multi-step process, starting from acenaphthene, involves nitration, oxidation to form a naphthalic anhydride, and subsequent reduction and functionalization to yield the desired amino-naphthalimide structures. clausiuspress.com The amino and carboxylic acid groups on the 4-amino-1-naphthoic acid backbone provide the necessary handles for these transformations, enabling the construction of complex, fluorescent molecules used as dyes and molecular probes. rhhz.netbeilstein-journals.org

The synthesis of N-substituted 4-amino-1,8-naphthalimides is a well-established route to create tailored fluorescent compounds. The process typically begins with the condensation of a 4-substituted-1,8-naphthalic anhydride with a primary amine, followed by the introduction of the amino group at the 4-position. google.com This modular approach allows for the systematic modification of the naphthalimide structure to fine-tune its photophysical properties for specific applications.

Table 1: Synthesis of 4-Amino-1,8-Naphthalimide Derivatives

| Starting Material | Reaction Steps | Key Intermediate | Final Product Class | Reference |

|---|---|---|---|---|

| Acenaphthene | 1. Nitration 2. Oxidation 3. Reduction | 4-Amino-1,8-naphthalic anhydride | 4-Amino-1,8-naphthalimides | clausiuspress.com |

| 4-Chloro-1,8-naphthalic anhydride | 1. Condensation with amine 2. Nucleophilic substitution with ammonia/amine | N-substituted 4-chloro-1,8-naphthalimide | N-substituted 4-amino-1,8-naphthalimides | beilstein-journals.orggoogle.com |

Integration into Polymeric Systems and Material Science Research

The bifunctional nature of 4-amino-1-naphthoic acid, possessing both an amine and a carboxylic acid group, makes it an ideal monomer candidate for the synthesis of high-performance polymers such as polyamides and polyimides. These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical strength, largely due to the rigid aromatic naphthalene units incorporated into the polymer backbone. aidic.it

Polyimides containing naphthalene structures exhibit superior thermal and chemical stability compared to conventional five-membered ring polyimides because of their lower ring strain. aidic.it The synthesis typically follows a two-step process where a diamine and a dianhydride react in a polar aprotic solvent to form a soluble poly(amic acid) precursor. This precursor is then converted into the final polyimide through thermal or chemical imidization. vt.edu While direct polymerization of 4-amino-1-naphthoic acid is less common, its structural motifs are found in more complex diamine monomers used for this purpose, such as 2,6-bis(m-aminophenoxy) benzoyl naphthalene. aidic.it The incorporation of such naphthalene-based monomers leads to fully aromatic polyimides with rigid chains and strong intermolecular interactions, resulting in materials with outstanding performance characteristics. aidic.it

Exploration as a Probe in Biochemical and Biophysical Studies

Derivatives of 4-amino-1-naphthoic acid, especially 4-amino-1,8-naphthalimides, are extensively used as fluorescent probes in biochemical and biophysical research due to their excellent photophysical properties, including high fluorescence quantum yields and good photostability. rhhz.net

The planar and electron-deficient nature of the naphthalimide ring system allows it to interact with biomolecules like DNA. Research has shown that naphthalimide derivatives can bind to DNA, primarily through intercalation, where the flat aromatic structure inserts itself between the base pairs of the DNA double helix. This interaction can be studied by monitoring changes in the fluorescence of the naphthalimide probe upon binding. Furthermore, some 4-amino acid-substituted naphthalimides have been investigated for their ability to induce DNA photocleavage upon irradiation with light, indicating a direct and consequential interaction with the genetic material. rsc.org

The 4-amino-1,8-naphthalimide scaffold is a valuable tool for designing fluorescent probes to study enzyme activity. rhhz.net By attaching specific recognition moieties to the naphthalimide core, researchers can create probes that selectively target the active sites of particular enzymes. The binding event or enzymatic conversion of the probe can lead to a significant change in its fluorescence emission (e.g., a turn-on or ratiometric response). This allows for the real-time monitoring of enzyme activity in biological samples. For example, a naphthalimide-based probe has been developed to detect hexosaminidase activity in cells, demonstrating low cytotoxicity and effective visualization of enzymatic processes. rhhz.net

Contribution to Chemo- and Biosensor Development via Functionalization

The functionalization of the 4-amino-1,8-naphthalimide structure, derived from precursors related to 4-amino-1-naphthoic acid, is a powerful strategy for developing chemo- and biosensors. rhhz.net The core principle involves linking a recognition unit (receptor) for a specific analyte to the naphthalimide fluorophore. The interaction between the receptor and the analyte induces a change in the electronic properties of the fluorophore, resulting in a measurable change in the fluorescence signal.

These sensors have been designed to detect a wide range of species, including:

Metal Ions: Probes have been synthesized to selectively detect various metal ions. nuph.edu.ua

Anions and Neutral Molecules: The versatile naphthalimide platform can be adapted to recognize anions and small neutral molecules.

Biological Thiols: A two-photon probe with lysosomal targeting capabilities was developed to detect thiols, utilizing the fluorescence quenching and recovery mechanism upon reaction. rhhz.net

Reactive Oxygen Species: A probe named Lyso-NINO was created to monitor nitric oxide (NO) specifically within lysosomes, showcasing the ability to target subcellular organelles. rhhz.net

The development of these sensors often involves modifying the amino group at the 4-position of the naphthalimide ring, highlighting the importance of the "amino-naphthalene" core structure.

Table 2: Examples of Naphthalimide-Based Fluorescent Probes

| Probe Target | Sensing Mechanism | Key Structural Feature | Reference |

|---|---|---|---|

| Nitric Oxide (NO) | Fluorescence turn-on | Lysosome-targeting moiety | rhhz.net |

| Thiols | Fluorescence quenching and recovery | 2,4-dinitrobenzenesulfonyl recognition group | rhhz.net |

| Hexosaminidase | Enzymatic cleavage releases fluorophore | N-acetyl-β-D-glucosaminide recognition group | rhhz.net |

Methodological Advancements in Naphthalene Functionalization Chemistry

Research centered on 4-amino-1-naphthoic acid and its derivatives has contributed to the broader field of naphthalene functionalization chemistry. The synthesis of various substituted naphthalimides has necessitated the development and optimization of several key chemical reactions. For example, the phase transfer catalytic alkylation of 4-fluoro-1,8-naphthalimide with haloalkanes has been explored to create N-alkyl derivatives. nuph.edu.ua

Furthermore, the imidation of 4-fluoro-1,8-naphthalic anhydride with amino acids to produce N-carboxyalkyl-1,8-naphthalimides represents a significant methodological advancement. nuph.edu.ua These products contain a carboxylic acid functionality, making them potential fluorescent labels that can be covalently attached to the amino groups of biological molecules. nuph.edu.ua In another approach, graphene oxide has been functionalized with 4-amino-3-hydroxy-1-naphthalenesulfonic acid to create a novel heterogeneous nanocatalyst. nih.govrsc.org This catalyst has proven highly efficient for the one-pot synthesis of complex organic molecules like tetraketones and tetrahydrobenzo[b]pyrans under environmentally friendly conditions, demonstrating how naphthalene derivatives can be leveraged to advance green chemistry methodologies. nih.govrsc.org

Q & A

Q. What are the standard synthetic routes for preparing 4-amino-1-naphthoic acid hydrochloride, and how do reaction conditions influence yield?

The compound is synthesized via nitro group reduction of 4-nitro-1-naphthoic acid. Key methods include:

- Catalytic hydrogenation (H₂/Pd-C in ethanol, room temperature), yielding 85–90% .

- Fe/HCl reduction (reflux for 6 hours), yielding 78% . Methodological considerations include catalyst selection (Pd-C for efficiency vs. Fe/HCl for cost), solvent choice (ethanol for solubility), and reaction monitoring to prevent over-reduction.

Q. What spectroscopic techniques are essential for characterizing 4-amino-1-naphthoic acid hydrochloride?

Core techniques include:

- ¹H/¹³C NMR : Confirms aromatic proton environments and hydrochloride salt formation (e.g., amine proton shifts at δ 6–8 ppm) .

- FTIR : Identifies carboxylate (C=O stretch ~1700 cm⁻¹) and ammonium (-NH₃⁺ bend ~1600 cm⁻¹) groups .

- Mass spectrometry : Verifies molecular weight (195.65 g/mol) and detects impurities .

- HPLC-UV : Assesses purity using reversed-phase columns (C18) with UV detection at 254 nm .

Q. How should researchers handle and store 4-amino-1-naphthoic acid hydrochloride to ensure stability?

Store in airtight, light-resistant containers under inert gas (N₂/Ar) at -20°C. Monitor degradation via biannual HPLC analysis to detect deamination or oxidation byproducts. Avoid prolonged exposure to humidity or acidic/basic conditions .

Advanced Research Questions

Q. How can catalytic hydrogenation of 4-nitro-1-naphthoic acid be optimized for industrial-scale synthesis?

- Parameter screening : Test Pd-C catalyst loading (1–10 wt%), hydrogen pressure (1–5 atm), and solvent polarity (e.g., ethanol vs. THF) to balance reaction rate and yield .

- In situ monitoring : Use FTIR or Raman spectroscopy to track nitro group reduction and minimize side reactions (e.g., over-reduction to hydroxylamines) .

- Scalability : Evaluate batch vs. flow reactor systems for heat and mass transfer efficiency .

Q. How can contradictory NMR data for the hydrochloride salt be resolved?

- Deuterium exchange : Identify labile protons (e.g., -NH₃⁺) by comparing spectra in D₂O vs. DMSO-d₆ .

- DFT calculations : Predict chemical shifts using computational models (e.g., Gaussian) to validate experimental assignments .

- 2D NMR : Use HSQC and HMBC to resolve overlapping signals in aromatic regions .

Q. What experimental strategies address discrepancies in reported biological activity data?

- Standardized assays : Use cell lines with consistent passage numbers and control for pH (hydrochloride salt dissociation affects bioavailability) .

- Metabolite profiling : Employ LC-MS to identify degradation products that may interfere with bioactivity measurements .

- Dose-response studies : Compare activity across multiple concentrations to account for batch-to-batch variability .

Q. How to design a stability study for pharmaceutical formulations containing this compound?

- Stress testing : Expose samples to heat (40–60°C), light (UV-vis), and humidity (75% RH) for 4–12 weeks .

- Degradation kinetics : Use UPLC-MS to quantify decomposition products (e.g., 1-naphthoic acid) and calculate rate constants .

- pH-dependent stability : Incubate in buffers (pH 1–10) to simulate gastrointestinal conditions .

Data Analysis and Reproducibility

Q. How should researchers validate synthetic protocols for reproducibility?

- Detailed reporting : Document catalyst activation steps, solvent drying methods, and stirring rates .

- Control experiments : Replicate reactions with commercial reference standards to verify yields .

- Interlaboratory studies : Collaborate with independent labs to assess protocol robustness .

Q. What statistical methods are appropriate for analyzing reaction yield variability?

- ANOVA : Compare yields across reaction conditions (e.g., temperature, catalyst type) to identify significant factors .

- Design of Experiments (DoE) : Use factorial designs to optimize multi-variable systems (e.g., solvent/catalyst interactions) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.